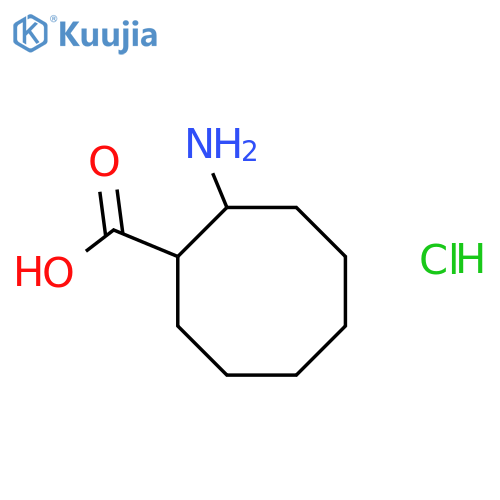

Cas no 522644-10-6 ((1S,2R)-2-aminocyclooctane-1-carboxylic acid,hydrochloride)

(1S,2R)-2-aminocyclooctane-1-carboxylic acid,hydrochloride 化学的及び物理的性質

名前と識別子

-

- (1S,2R)-2-aminocyclooctane-1-carboxylic acid,hydrochloride

- (1S,2R)-2-AMINO-CYCLOOCTANECARBOXYLIC ACID HYDROCHLORIDE

- AB46013

- CTK8E2593

-

- MDL: MFCD08669706

計算された属性

- せいみつぶんしりょう: 207.10300

じっけんとくせい

- PSA: 63.32000

- LogP: 2.87100

(1S,2R)-2-aminocyclooctane-1-carboxylic acid,hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB212985-100 mg |

(1S,2R)-2-Amino-cyclooctane carboxylic acid hydrochloride; . |

522644-10-6 | 100mg |

€373.50 | 2023-06-23 | ||

| abcr | AB212985-250 mg |

(1S,2R)-2-Amino-cyclooctane carboxylic acid hydrochloride; . |

522644-10-6 | 250mg |

€790.00 | 2023-06-23 | ||

| abcr | AB212985-500mg |

(1S,2R)-2-Amino-cyclooctane carboxylic acid hydrochloride; . |

522644-10-6 | 500mg |

€1427.50 | 2024-06-10 | ||

| Enamine | EN300-6489826-0.05g |

rac-(1R,2S)-2-aminocyclooctane-1-carboxylic acid hydrochloride, cis |

522644-10-6 | 95% | 0.05g |

$69.0 | 2023-05-31 | |

| Enamine | EN300-6489826-0.5g |

rac-(1R,2S)-2-aminocyclooctane-1-carboxylic acid hydrochloride, cis |

522644-10-6 | 95% | 0.5g |

$233.0 | 2023-05-31 | |

| abcr | AB212985-250mg |

(1S,2R)-2-Amino-cyclooctane carboxylic acid hydrochloride; . |

522644-10-6 | 250mg |

€790.00 | 2024-06-10 | ||

| 1PlusChem | 1P00DAHY-100mg |

(1S,2R)-2-AMINO-CYCLOOCTANECARBOXYLIC ACID HYDROCHLORIDE |

522644-10-6 | 95% | 100mg |

$237.00 | 2024-04-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327137-100mg |

Rac-(1r,2s)-2-aminocyclooctane-1-carboxylic acid hydrochloride, cis |

522644-10-6 | 98% | 100mg |

¥2138.00 | 2024-05-10 | |

| Enamine | EN300-6489826-5.0g |

rac-(1R,2S)-2-aminocyclooctane-1-carboxylic acid hydrochloride, cis |

522644-10-6 | 95% | 5g |

$1205.0 | 2023-05-31 | |

| Enamine | EN300-6489826-0.1g |

rac-(1R,2S)-2-aminocyclooctane-1-carboxylic acid hydrochloride, cis |

522644-10-6 | 95% | 0.1g |

$104.0 | 2023-05-31 |

(1S,2R)-2-aminocyclooctane-1-carboxylic acid,hydrochloride 関連文献

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

(1S,2R)-2-aminocyclooctane-1-carboxylic acid,hydrochlorideに関する追加情報

(1S,2R)-2-Aminocyclooctane-1-Carboxylic Acid, Hydrochloride: A Comprehensive Overview

The compound with CAS No 522644-10-6, commonly referred to as (1S,2R)-2-aminocyclooctane-1-carboxylic acid hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique stereochemistry and potential applications in drug development. The cyclooctane ring structure, combined with the amino and carboxylic acid groups, makes it a versatile compound for various chemical modifications and biological studies.

Recent advancements in stereochemistry have highlighted the importance of (1S,2R)-configuration in determining the compound's pharmacokinetic properties. Researchers have found that this specific stereochemistry enhances the molecule's ability to interact with biological targets, such as enzymes and receptors. For instance, studies published in *Journal of Medicinal Chemistry* have demonstrated that this compound exhibits selective binding to certain G-protein coupled receptors (GPCRs), making it a promising candidate for treating neurological disorders.

The synthesis of (1S,2R)-2-aminocyclooctane-1-carboxylic acid hydrochloride involves a multi-step process that combines asymmetric catalysis and stereoselective reactions. The use of chiral catalysts has been pivotal in achieving high enantiomeric excess (ee) during the synthesis. This approach not only ensures the desired stereochemistry but also aligns with green chemistry principles by minimizing waste and improving reaction efficiency.

In terms of physical properties, this compound exhibits a melting point of approximately 230°C and is soluble in water at pH levels below 7. Its hydrochloride salt form is particularly stable under physiological conditions, which is advantageous for drug delivery systems. Recent studies have explored its solubility profile under different pH conditions, revealing its potential for formulation into various dosage forms such as tablets, capsules, and injectables.

The biological activity of (1S,2R)-2-aminocyclooctane-1-carboxylic acid hydrochloride has been extensively studied in preclinical models. It has shown potent inhibitory effects on certain kinases involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its ability to modulate ion channels has led to investigations into its role in treating epilepsy and other neurological conditions.

One of the most exciting developments involving this compound is its application in peptide synthesis. The presence of both an amino and carboxylic acid group allows for easy coupling reactions, making it a valuable building block in peptide chemistry. Researchers have utilized this property to synthesize complex peptide libraries for drug discovery purposes.

In conclusion, (1S,2R)-2-aminocyclooctane-1-carboxylic acid hydrochloride (CAS No 522644-10-6) is a versatile compound with significant potential in pharmaceutical research. Its unique stereochemistry, combined with favorable physical properties and diverse biological activities, positions it as a key molecule for future drug development efforts. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.

522644-10-6 ((1S,2R)-2-aminocyclooctane-1-carboxylic acid,hydrochloride) 関連製品

- 1261819-07-1(2-Methoxy-3-(3-(trifluoromethyl)phenyl)pyridine-4-acetic acid)

- 1071989-28-0(2-Methyl-4-(pyridin-3-yl)benzenamine)

- 2624114-83-4(1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-hexylurea)

- 2092251-96-0(4-Bromo-6-(4-methylbenzyl)pyrimidine)

- 1351641-04-7(3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea)

- 1178447-00-1(1-(2-Methoxyphenyl)propane-2-thiol)

- 81590-38-7(1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone)

- 2171982-38-8(3-{(benzyloxy)carbonylamino}-3-(thian-4-yl)butanoic acid)

- 1152581-72-0(1H-1,2,4-Triazol-5-amine, 3-(5-bromo-3-pyridinyl)-)

- 2228432-89-9(3-(3,5-dichloropyridin-4-yl)-2,2-difluoropropanoic acid)